5,7-bis(difluoromethyl)-N-(pentafluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
5,7-BIS(DIFLUOROMETHYL)-N~2~-(2,3,4,5,6-PENTAFLUOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities, including antibacterial, cytotoxic, antifungal, and antitumor properties . The presence of fluorine atoms in the structure enhances the biological activity, metabolic stability, and lipophilicity of the molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-BIS(DIFLUOROMETHYL)-N~2~-(2,3,4,5,6-PENTAFLUOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group . The reaction is typically carried out in acetic acid to yield 7-difluoromethylpyrazolo[1,5-a]pyrimidines, while using trifluoroacetic acid predominantly forms 5-difluoromethyl derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5,7-BIS(DIFLUOROMETHYL)-N~2~-(2,3,4,5,6-PENTAFLUOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The presence of fluorine atoms makes the compound susceptible to nucleophilic substitution reactions.
Condensation Reactions: The compound can participate in condensation reactions with other carbonyl-containing compounds.
Common Reagents and Conditions
Common reagents used in these reactions include acetic acid, trifluoroacetic acid, and various 1,3-dicarbonyl compounds . The reactions are typically carried out under acidic conditions to facilitate the cyclocondensation process .
Major Products
The major products formed from these reactions are difluoromethyl-substituted pyrazolo[1,5-a]pyrimidines, which exhibit enhanced biological activity and stability .
Scientific Research Applications
5,7-BIS(DIFLUOROMETHYL)-N~2~-(2,3,4,5,6-PENTAFLUOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing other biologically active molecules.
Biology: It is studied for its potential antibacterial, antifungal, and antitumor activities.
Medicine: The compound is being investigated for its potential use in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 5,7-BIS(DIFLUOROMETHYL)-N~2~-(2,3,4,5,6-PENTAFLUOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s binding affinity to receptors, increasing its biological activity . The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with enzymes and receptors involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
Zaleplon: A sedative containing the pyrazolo[1,5-a]pyrimidine ring.
Indiplon: Another sedative with a similar structure.
Ocinaplon: A compound with anxiolytic properties.
Uniqueness
5,7-BIS(DIFLUOROMETHYL)-N~2~-(2,3,4,5,6-PENTAFLUOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to the presence of multiple fluorine atoms, which enhance its biological activity, metabolic stability, and lipophilicity . This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C15H5F9N4O |
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Molecular Weight |
428.21 g/mol |
IUPAC Name |
5,7-bis(difluoromethyl)-N-(2,3,4,5,6-pentafluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C15H5F9N4O/c16-7-8(17)10(19)12(11(20)9(7)18)26-15(29)4-2-6-25-3(13(21)22)1-5(14(23)24)28(6)27-4/h1-2,13-14H,(H,26,29) |
InChI Key |
ZOAUQLKCUHOKHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C(=CC(=N2)C(=O)NC3=C(C(=C(C(=C3F)F)F)F)F)N=C1C(F)F)C(F)F |
Origin of Product |
United States |
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